molecular formula C15H14Cl2N2O2 B13003316 3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide

3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide

Cat. No.: B13003316
M. Wt: 325.2 g/mol
InChI Key: SKCPPARBSBFELL-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-chloro-2-ethoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is then acylated with 3-amino-4-chlorobenzoyl chloride to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative reducing agents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amino groups.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Reducing Agents: Iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.

    Coupling Reagents: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Substitution Products: Depending on the substituents introduced, various substituted benzamides can be formed.

    Oxidation Products: Nitro and nitroso derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide
  • 3-amino-4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide
  • 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

Uniqueness

3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

3-amino-4-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H14Cl2N2O2/c1-2-21-14-6-4-10(16)8-13(14)19-15(20)9-3-5-11(17)12(18)7-9/h3-8H,2,18H2,1H3,(H,19,20)

InChI Key

SKCPPARBSBFELL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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